4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Propriétés
IUPAC Name |
4-cyclopropyl-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c30-21(27-13-12-16-6-4-5-9-20(16)27)15-28-24(31)23-19(22(26-28)17-10-11-17)14-25-29(23)18-7-2-1-3-8-18/h1-9,14,17H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAHRUPMFVHKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including compounds similar to 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one . These compounds have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
-
Cell Viability and IC50 Values :
- Compound 9a, a related pyrazolo derivative, exhibited an IC50 of 2.59 µM against HeLa cells, demonstrating potent anticancer activity comparable to doxorubicin (IC50 = 2.35 µM) .
- Similar studies reported that structural modifications around the pyrazolo system are crucial for enhancing anticancer activity .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |
| Indolinyl Moiety | Contributes to selective binding to target proteins |
| Pyrazolo Ring | Essential for interaction with biological targets |
Study 1: Anticancer Activity Assessment
In a comprehensive study evaluating various pyrazolo derivatives, researchers synthesized several compounds and assessed their cytotoxic effects against multiple cancer cell lines (HeLa, MCF7, HCT116). The findings indicated that modifications at specific positions significantly influenced the overall anticancer efficacy.
Results Summary:
- Compound 14g showed IC50 values of 4.66 µM (MCF7) and 1.98 µM (HCT116), indicating strong anticancer properties compared to doxorubicin .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to predict the binding affinity of the compound with various targets involved in cancer progression. The results suggested that the compound binds effectively to key proteins associated with cell proliferation and survival pathways.
Key Insights:
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Analog: 1-(3-Chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS: 1105240-42-3)
This analog shares the same pyrazolo[3,4-d]pyridazinone core and cyclopropyl group but differs in substituents:
- Position 1 : 3-Chlorophenyl instead of phenyl.
- Position 6 : 2-(4-Methylpiperidin-1-yl)-2-oxoethyl instead of 2-(indolin-1-yl)-2-oxoethyl.
Structural and Functional Differences:
Research Findings:
- The 3-chlorophenyl group in the analog may improve target binding via halogen interactions but could reduce solubility compared to the unsubstituted phenyl group in the target compound .
- The indolin-1-yl group in the target compound likely enhances selectivity for kinase targets (e.g., VEGF or PDGFR inhibitors) due to its rigid bicyclic structure, whereas the 4-methylpiperidin-1-yl group in the analog may favor interactions with proteases or GPCRs .
- Both compounds benefit from the cyclopropyl group , which is associated with improved metabolic stability and oral bioavailability in preclinical studies .
Comparison with Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Compounds listed in (e.g., 2-(1,7-dimethyl-1H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) differ significantly in core structure but share heterocyclic motifs. Key contrasts include:
- Core Heterocycle : Pyrido[1,2-a]pyrimidin-4-one vs. pyrazolo[3,4-d]pyridazin-7(6H)-one.
- Substituents : Piperazine/pyrrolidine groups in compounds vs. indolin/piperidin groups in the target and its analog.
- Biological Targets: Pyrido[1,2-a]pyrimidin-4-one derivatives are often designed as kinase inhibitors (e.g., mTOR, PI3K), whereas pyrazolo[3,4-d]pyridazinones may target tyrosine kinases or inflammatory pathways .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
